N',4-dihydroxy-3-nitrobenzenecarboximidamide
Overview
Description
“N’,4-dihydroxy-3-nitrobenzenecarboximidamide” is a chemical compound with the molecular formula C7H7N3O4 . It has a molecular weight of 197.15 .
Molecular Structure Analysis
The InChI code for “N’,4-dihydroxy-3-nitrobenzenecarboximidamide” is 1S/C7H7N3O4/c8-7(9-12)4-1-2-6(11)5(3-4)10(13)14/h1-3,7,11H,8H2 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“N’,4-dihydroxy-3-nitrobenzenecarboximidamide” has a melting point range of 173 - 175 degrees Celsius .Scientific Research Applications
Environmental Remediation and Wastewater Treatment
Sulfate Radical-Mediated Degradation of Nitrobenzene : The study by Ji et al. (2017) explores the degradation of nitrobenzene through sulfate radical-based advanced oxidation processes (SR-AOPs), highlighting their potential in environmental remediation and wastewater treatment. The process involves the formation of various nitrophenols and dinitrophenols, suggesting intricate denitration and nitration pathways. The study emphasizes the importance of monitoring the formation of polynitrated aromatic compounds due to their persistence and mutagenic properties (Ji, Shi, Wang, & Lu, 2017).
Biological Interactions
Reactivity with Biological Thiols : Ellis et al. (1992) investigated the chemical interactions between nitrosonitrobenzenes and biological thiols like glutathione (GSH). The study found that 3-nitroso-nitrobenzene (3-NNB) reacts with GSH to form distinct products, including a glutathion-S-yl derivative, highlighting the potential biological implications of nitrobenzene derivatives (Ellis, Hill, & Foster, 1992).
Biocatalysis in Environmental Treatment
Bioelectrochemical Systems for Nitrobenzene Conversion : Wang et al. (2011) explored the transformation of nitrobenzene to aniline using a bioelectrochemical system with a microbially catalyzed cathode, offering insights into efficient and environmentally friendly methodologies for pollutant conversion (Wang, Cheng, Liang, Ren, Cui, Lin, Kim, & Rabaey, 2011).
Sensing and Detection
Electrochemical Detection of Nitrobenzene : Kubendhiran et al. (2017) developed a green reduced graphene oxide/nickel tetraphenyl porphyrin nanocomposite modified electrode for the detection of nitrobenzene, offering a high-sensitivity method for monitoring this environmental pollutant (Kubendhiran, Sakthinathan, Chen, Tamizhdurai, Shanthi, & Karuppiah, 2017).
Adsorption and Removal
Adsorption Property Study : Chatterjee et al. (2003) conducted a study on the adsorption properties of substituted nitrobenzene molecules over smectite, providing insights into the removal of these compounds from the environment (Chatterjee, Ebina, Iwasaki, & Mizukami, 2003).
Safety And Hazards
properties
IUPAC Name |
N',4-dihydroxy-3-nitrobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c8-7(9-12)4-1-2-6(11)5(3-4)10(13)14/h1-3,11-12H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAXSOHHXZWEJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N/O)/N)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N',4-dihydroxy-3-nitrobenzenecarboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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